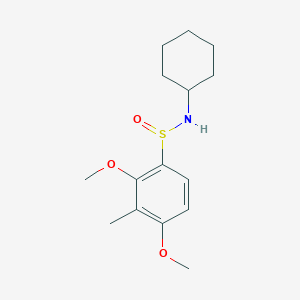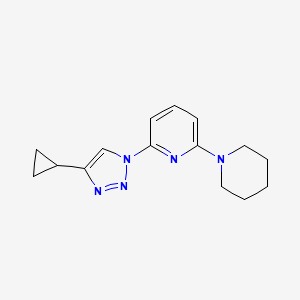
3-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is an intricate molecule combining multiple functional groups, each conferring unique properties. Its structure comprises a quinazolinone core, substituted with furan, oxadiazole, and pyrrolidine moieties, making it a molecule of interest for various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of Furan-2-yl Intermediate
Starting from furan, electrophilic substitution reactions can introduce substituents at the desired position to prepare the furan-2-yl derivative.
Step 2: Formation of 1,2,4-Oxadiazole Ring
Reacting the furan-2-yl intermediate with nitrile oxides can yield 1,2,4-oxadiazoles through cyclization processes.
Step 3: Synthesis of Pyrrolidin-1-yl Intermediate
Using amination reactions, pyrrolidine can be functionalized to link it with other intermediates.
Step 4: Formation of Quinazolinone Core
The quinazolinone ring can be synthesized via condensation reactions involving anthranilic acid derivatives and appropriately substituted ketones.
Industrial Production Methods
For large-scale production, optimizing the reaction conditions, such as temperature, solvent, and catalyst choice, becomes critical. Flow chemistry techniques might be employed to improve yields and reaction times, while minimizing the use of hazardous solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation
The compound can undergo oxidation, especially at the furan ring, forming furanoquinazolinone derivatives.
Reduction
Reductive amination can modify the pyrrolidine ring, allowing further functionalization.
Substitution
Nucleophilic substitution can occur at various positions, depending on the substituent and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminium hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The primary products from these reactions can vary widely. Oxidation typically yields oxidized derivatives with altered electronic properties, while reduction often provides more hydrogenated compounds. Substitution reactions lead to structurally diverse molecules, potentially altering biological activity.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound's structure allows it to act as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It can inhibit specific enzymes, making it valuable in studying biochemical pathways.
Protein Binding: Its complex structure allows for targeted protein interactions.
Medicine
Therapeutic Potential: Investigated for its potential in treating diseases like cancer due to its unique interactions with biological targets.
Drug Development: Acts as a scaffold for developing new pharmaceuticals.
Industry
Materials Science: Utilized in developing advanced materials with specific electronic properties.
Agriculture: Explored as a potential agrochemical.
Wirkmechanismus
The compound interacts with molecular targets via hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions modulate enzymatic activities, receptor functions, and protein dynamics. Pathways involved often include signal transduction and metabolic pathways critical for cell survival and proliferation.
Vergleich Mit ähnlichen Verbindungen
Unique Features
Structural Diversity: The combination of furan, oxadiazole, pyrrolidine, and quinazolinone is rare, providing unique biological activities.
Functional Group Interactions: The diverse functional groups allow for multiple types of chemical reactions and interactions.
Similar Compounds
3-(2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one: Shares the quinazolinone and pyrrolidine structure but differs in aromatic substituents.
5-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one: Similar but replaces furan with thiophene, altering its electronic properties.
This compound's unique combination of functional groups and properties makes it a molecule of significant interest across various fields, from synthetic chemistry to medical research.
Eigenschaften
IUPAC Name |
3-[2-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c26-17(11-25-12-21-15-5-2-1-4-14(15)20(25)27)24-8-7-13(10-24)18-22-19(29-23-18)16-6-3-9-28-16/h1-6,9,12-13H,7-8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAYIKMPKWSNED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)CN4C=NC5=CC=CC=C5C4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 2-[[2-[2-[[(E)-2-phenylethenyl]sulfonylamino]acetyl]oxyacetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2386265.png)


![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2386271.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2386274.png)
![Methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate](/img/structure/B2386276.png)

![5,6-Dihydro-4H-cyclopenta[c]thiophen-5-amine;hydrochloride](/img/structure/B2386279.png)

![N-[2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethyl]but-2-ynamide](/img/structure/B2386282.png)
![3-chloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2386283.png)

